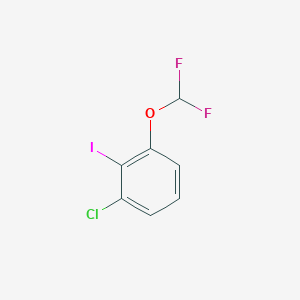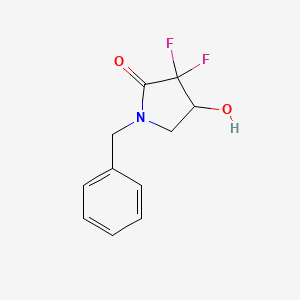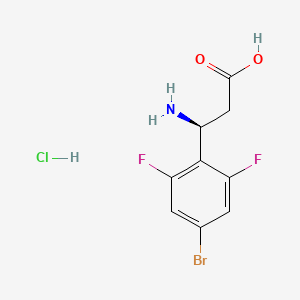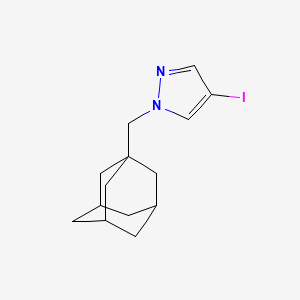
2-(Benzyloxy)-1-fluoro-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzyloxy)-1-fluoro-4-methoxybenzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroanisole and benzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group of 4-fluoroanisole.
Ether Formation: The deprotonated 4-fluoroanisole is then reacted with benzyl bromide to form the desired ether linkage, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzyloxy)-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-(Benzyloxy)-1-fluoro-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methoxybenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the electronic properties of the aromatic ring. These interactions can affect the compound’s reactivity and binding affinity to various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzyloxy)-1-methylpyridinium triflate: Used in the synthesis of benzyl ethers and esters.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.
2-(Benzyloxy)ethanol:
Uniqueness
2-(Benzyloxy)-1-fluoro-4-methoxybenzene is unique due to the presence of both a fluorine atom and a methoxy group on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C14H13FO2 |
|---|---|
Peso molecular |
232.25 g/mol |
Nombre IUPAC |
1-fluoro-4-methoxy-2-phenylmethoxybenzene |
InChI |
InChI=1S/C14H13FO2/c1-16-12-7-8-13(15)14(9-12)17-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Clave InChI |
SFXBRYSXWPFMKR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-tert-butylphenyl)carbonyl]leucine](/img/structure/B14029909.png)







![6-Amino-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14029989.png)


